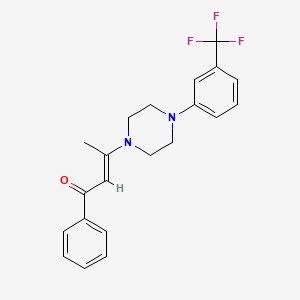
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-phenyl-2-buten-1-one with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The choice of solvents and catalysts is crucial to achieving efficient synthesis on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-methylphenyl)-2-buten-1-one
- 1-Phenyl-3-(4-(2-trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one
- 1-Phenyl-3-(4-(4-trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one
Uniqueness
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional specificity can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Biological Activity
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance biological activity in various contexts. Its IUPAC name reflects its intricate design, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine moieties have been shown to possess antimicrobial properties. Studies suggest that the trifluoromethyl group can enhance the potency of these compounds against various pathogens.
- CNS Activity : The piperazine ring is often associated with central nervous system (CNS) effects, including anxiolytic and antidepressant activities. The presence of the trifluoromethyl group may further modulate these effects by altering receptor interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Trifluoromethyl Group : This substituent significantly impacts lipophilicity and electronic properties, enhancing binding affinity to target proteins.
- Piperazine Derivatives : Variations in the piperazine substituents can lead to different pharmacological profiles. For instance, alterations in the position or nature of substituents on the piperazine ring have been linked to changes in potency against specific biological targets.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antituberculosis Screening : A study highlighted a related piperidinol compound that demonstrated notable anti-tuberculosis activity with an MIC of 1.5 μg/mL. The structural similarity suggests potential for this compound in similar applications .
- CNS Effects : Research indicates that derivatives of piperazine can exhibit significant CNS effects, including anxiety reduction and mood enhancement. These effects are often attributed to their interaction with serotonin receptors and other neurotransmitter systems .
- Antimicrobial Properties : A compound structurally similar to this compound showed promising antimicrobial activity, suggesting that this class of compounds could be further explored for therapeutic applications against resistant strains .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
76691-04-8 |
|---|---|
Molecular Formula |
C21H21F3N2O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-1-phenyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-2-en-1-one |
InChI |
InChI=1S/C21H21F3N2O/c1-16(14-20(27)17-6-3-2-4-7-17)25-10-12-26(13-11-25)19-9-5-8-18(15-19)21(22,23)24/h2-9,14-15H,10-13H2,1H3/b16-14+ |
InChI Key |
JNBPYPPEXHHADE-JQIJEIRASA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















